2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide typically involves the reaction of 3-(3-phenylpropoxy)aniline with bromoacetyl bromide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions.
Scientific Research Applications
2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and the phenylpropoxy group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-Bromo-3,3,3-trifluoropropene: Used in the synthesis of fluorinated organic compounds.
2-Bromo-3-oxo-3-phenylpropanenitrile: Used in various organic synthesis applications.
2-Bromo-3-oxo-3-phenylpropanenitrile: Another compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions .
Properties
IUPAC Name |
2-bromo-N-[3-(3-phenylpropoxy)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c18-13-17(20)19-15-9-4-10-16(12-15)21-11-5-8-14-6-2-1-3-7-14/h1-4,6-7,9-10,12H,5,8,11,13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFYBUZELFSPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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